N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride

Description

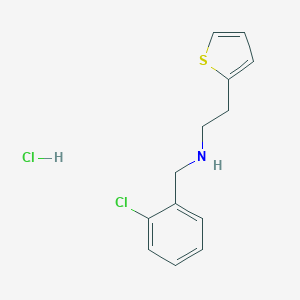

N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride is a synthetic organic compound characterized by a thiophene ring linked to an ethylamine moiety, with a 2-chlorobenzyl substituent on the nitrogen atom. This compound is structurally related to pharmaceuticals in the thienopyridine class, such as ticlopidine, and is identified as Ticlopidine Impurity I in pharmacopeial standards .

- Chemical Identity:

- IUPAC Name: N-[(2-Chlorophenyl)methyl]-2-(thiophen-2-yl)ethylamine hydrochloride

- CAS Registry Number: 69061-17-2

- Molecular Formula: C₁₃H₁₆Cl₂N₂S

- Molecular Weight: ~303.0 g/mol (calculated)

- Structural Features: Combines a 2-chlorobenzyl group, a thiophene ring, and an ethylamine backbone protonated as a hydrochloride salt.

This compound is primarily noted in pharmaceutical contexts as a synthetic intermediate or impurity during the production of antiplatelet drugs like ticlopidine. Limited toxicological data are available, underscoring the need for caution in handling .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNS.ClH/c14-13-6-2-1-4-11(13)10-15-8-7-12-5-3-9-16-12;/h1-6,9,15H,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHAJZRYUIMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCC2=CC=CS2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209420 | |

| Record name | N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60612-23-9, 69061-17-2 | |

| Record name | 2-Thiopheneethanamine, N-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60612-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060612239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2-chlorophenyl)methyl]thiophene-2-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(2-chlorophenyl)methyl]thiophene-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with thiophene-2-ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Detailed Analysis

(a) Thiophene Fentanyl Hydrochloride

- Structural Similarities : Both compounds incorporate a thiophene ring and aromatic chlorinated groups.

- Differences : Thiophene fentanyl includes a phenethylamine opioid pharmacophore, whereas the target compound lacks opioid receptor-binding motifs.

- Toxicology : Thiophene fentanyl’s effects are understudied, but it is presumed to share high potency and addiction risks typical of fentanyl analogs .

(b) Clopidogrel Intermediate

- Pharmacological Context: Clopidogrel is a prodrug requiring metabolic activation, while the target compound is an impurity without known therapeutic activity.

- Structural Overlap: Both feature a 2-chlorophenyl group and thiophene-derived heterocycles, but clopidogrel’s thienopyridine ring confers distinct reactivity .

(c) 2-Chloroethylamine Hydrochloride

(d) 2-(Ethylamino)-N-[(thiophen-2-yl)methyl]acetamide Hydrochloride

Research Findings and Implications

- Toxicological Gaps : The target compound and thiophene fentanyl lack comprehensive safety profiles, highlighting regulatory challenges for analogs in pharmaceutical and illicit drug contexts .

- Pharmaceutical Relevance : As a ticlopidine impurity, the target compound’s presence must be minimized to ensure drug safety, necessitating rigorous analytical monitoring .

- Structural Optimization : Modifications to the thiophene or benzyl groups (e.g., fluorination, as in N-Methyl-2,2,2-trifluoroethylamine hydrochloride) could tune physicochemical properties for specific applications .

Biological Activity

N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on the available research.

The synthesis of this compound typically involves multi-step organic reactions. The compound features both amine and thiophene functional groups, which contribute to its reactivity and interaction with biological systems. The general synthetic pathway includes:

- Formation of Thiophene Derivatives : Starting with thiophene and chlorobenzyl derivatives, reactions are conducted under controlled conditions to yield the target compound.

- Hydrochloride Salt Formation : The final step often involves the formation of the hydrochloride salt, which enhances solubility and stability for biological assays.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in mood modulation and cognitive enhancement:

- Serotonin Receptor Modulation : Preliminary studies suggest that this compound could influence serotonin pathways, which are crucial for mood regulation and are implicated in various psychiatric disorders.

Psychoactive Properties

The compound has been noted for its psychoactive properties, indicating that it may affect mood and cognition. Such effects could be beneficial in therapeutic contexts, particularly for conditions like depression or anxiety:

- Potential as an Antidepressant : Due to its structural similarities with other psychoactive agents, there is a hypothesis that it may exhibit antidepressant-like effects, warranting further investigation in animal models.

The mechanism of action for this compound is believed to involve:

- Binding to Specific Receptors : The compound likely binds to serotonin receptors or other neurotransmitter systems, modulating their activity.

- Influence on Cellular Pathways : It may alter intracellular signaling pathways related to mood regulation and neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Q. What synthetic routes are commonly employed for N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A multi-step synthesis approach is typically used, involving:

- Step 1 : Condensation of a thiophene derivative (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) with a 2-chlorophenyl-containing electrophile (e.g., methyl α-bromo-2-chlorophenyl acetate) under basic conditions to form the core structure .

- Step 2 : Hydrochloride salt formation via acidification with HCl in a polar solvent (e.g., ethanol or acetone).

- Optimization : Reaction temperature (0–5°C for exothermic steps), solvent polarity (e.g., THF for improved solubility), and stoichiometric ratios (1.2–1.5 equivalents of electrophile) can enhance yield. Kinetic monitoring via TLC or HPLC is recommended to identify side products (e.g., dimerization of thiophene intermediates) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 6.8–7.5 ppm for thiophene and chlorophenyl groups) and ethylamine chain protons (δ 2.5–3.5 ppm). Coupling constants () confirm substitution patterns on the thiophene ring .

- X-ray Crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) refines the molecular structure, particularly for resolving stereochemical ambiguities. Crystallization in acetonitrile/ethyl acetate (1:3) at 4°C often yields suitable crystals .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of HCl at m/z 35.5) .

Q. What purification techniques are effective for removing thiophene-related impurities?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–50%) to separate unreacted thiophene precursors or dimeric byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol, filter through activated charcoal, and cool to −20°C to precipitate pure hydrochloride salt .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray diffraction data for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions:

- Variable-Temperature NMR : Analyze H NMR at −40°C to 80°C to detect conformational changes (e.g., restricted rotation of the chlorophenyl group) .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify dominant conformers in solution .

- Multi-Crystal Averaging : Use SHELXL’s TWIN/BASF commands to refine disordered regions in the X-ray structure, particularly for flexible ethylamine chains .

Q. What strategies are recommended for isolating stereoisomers during synthesis?

Methodological Answer:

- Chiral Resolution : Add a chiral acid (e.g., L-(−)-camphorsulfonic acid) to the racemic mixture, forming diastereomeric salts with differing solubility. Recrystallize in methanol/water to isolate the desired enantiomer .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to favor enantioselective C–N bond formation .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer of a precursor .

Q. How can experimental design address stability challenges under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC for hydrolytic cleavage (e.g., thiophene ring opening at pH >10) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for hydrochloride salts) under nitrogen .

- Light Sensitivity : Expose to UV (254 nm) and visible light (5000 lux) for 48 hours; quantify photodegradation products (e.g., chlorophenyl radicals) using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.